3,5-dinitro-N-(9H-xanthen-9-yl)benzamide
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Overview
Description
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide is a complex organic compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a xanthene moiety at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(9H-xanthen-9-yl)benzamide typically involves the nitration of N-(9H-xanthen-9-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzamide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,5-diamino-N-(9H-xanthen-9-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(9H-xanthen-9-yl)benzamide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The nitro groups may play a crucial role in these interactions by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the xanthene moiety.
3,5-Dinitrobenzamide: Similar but without the xanthene substitution.
N-(9H-xanthen-9-yl)benzamide: Lacks the nitro groups.
Uniqueness
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide is unique due to the presence of both nitro groups and the xanthene moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13N3O6 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3,5-dinitro-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H13N3O6/c24-20(12-9-13(22(25)26)11-14(10-12)23(27)28)21-19-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)19/h1-11,19H,(H,21,24) |
InChI Key |
LBIPOVADTLZOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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